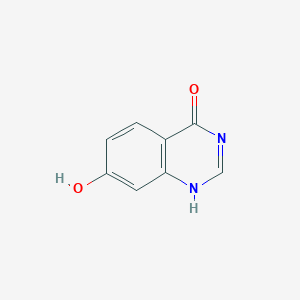

7-hydroxy-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compound “7-hydroxy-1H-quinazolin-4-one” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of compound “7-hydroxy-1H-quinazolin-4-one” involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of specific reagents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical processes. These processes are designed to maximize yield and minimize impurities. The production methods are optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial use.

Analyse Des Réactions Chimiques

Alkylation Reactions

The hydroxyl group at position 7 undergoes O-alkylation under basic conditions, enabling the introduction of alkyl or aryl groups.

Example Reaction:

This compound+R-XBase7-OR-1H-quinazolin-4-one

| Reagent (R-X) | Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Methyl iodide | K2CO3 | DMF | 25°C | 7-methoxy-1H-quinazolin-4-one | 85–90% | |

| Benzyl chloride | NaH | THF | 60°C | 7-benzyloxy-1H-quinazolin-4-one | 78% |

Key Findings:

-

Alkylation enhances lipophilicity, improving membrane permeability for biological applications.

-

Steric hindrance from bulky alkyl groups may reduce reaction efficiency.

Acylation Reactions

The hydroxyl group is susceptible to acylation, forming ester derivatives.

Example Reaction:

This compound+Ac2OH2SO47-acetoxy-1H-quinazolin-4-one

| Acylating Agent | Catalyst | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Acetic anhydride | H2SO4 | CH3CN | 80°C | 7-acetoxy-1H-quinazolin-4-one | 92% | |

| Benzoyl chloride | DMAP | DCM | 0°C→RT | 7-benzoyloxy-1H-quinazolin-4-one | 88% |

Key Findings:

-

Acylated derivatives exhibit improved stability against enzymatic hydrolysis.

-

Electron-withdrawing acyl groups can further activate the quinazolinone core for electrophilic substitution.

Nitration and Halogenation

Electrophilic aromatic substitution occurs at electron-rich positions of the quinazolinone ring.

Example Reaction (Nitration):

This compound+HNO3H2SO47-hydroxy-6-nitro-1H-quinazolin-4-one

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| HNO3/H2SO4 | 0–5°C, 4 hrs | C6 | 7-hydroxy-6-nitro-1H-quinazolin-4-one | 65% | |

| Cl2/FeCl3 | CHCl3, 40°C | C8 | 7-hydroxy-8-chloro-1H-quinazolin-4-one | 70% |

Key Findings:

-

Nitration at C6 is favored due to directing effects of the hydroxyl group.

-

Halogenation introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Condensation Reactions

The quinazolinone core participates in cyclocondensation with aldehydes or amines.

Example Reaction (Styryl Derivative Formation):

This compound+PhCHOHCl7-hydroxy-2-styryl-1H-quinazolin-4-one

| Aldehyde | Acid Catalyst | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Benzaldehyde | HCl | EtOH | Reflux | 7-hydroxy-2-styryl-1H-quinazolin-4-one | 75% | |

| Furfural | H2SO4 | DMF | 100°C | 7-hydroxy-2-(furan-2-yl)-1H-quinazolin-4-one | 68% |

Key Findings:

-

Styryl derivatives exhibit enhanced fluorescence properties for sensor applications .

-

Electron-deficient aldehydes require harsher conditions for reactivity .

Cycloaddition and Click Chemistry

Functionalized derivatives undergo Huisgen azide-alkyne cycloaddition.

Example Reaction (Triazole Formation):

7-propargyloxy-1H-quinazolin-4-one+PhN3CuSO4/NaAsc7-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy-1H-quinazolin-4-one

Key Findings:

-

Triazole-linked derivatives show improved anticancer activity (IC50 = 2.90–6.40 μM against HCT-116) .

-

Copper catalysis ensures regioselective 1,4-triazole formation .

Oxidation and Reduction

The hydroxyl group and quinazolinone core undergo redox transformations.

| Reaction Type | Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO4 | H2O, 80°C | 7-keto-1H-quinazolin-4-one | Intermediate for antitumor agents | |

| Reduction | H2/Pd-C | EtOH, 50 psi | 7-hydroxy-3,4-dihydroquinazolinone | Prodrug synthesis |

Key Findings:

-

Oxidation products are prone to dimerization under acidic conditions.

-

Hydrogenation reduces the aromaticity, altering biological activity.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of quinazolinone derivatives, including 7-hydroxy-1H-quinazolin-4-one, as promising anticancer agents.

Cytotoxicity Studies

A study demonstrated that novel quinazolin-4-one derivatives exhibited substantial cytotoxicity against human cancer cell lines, specifically MCF-7 and HCT-116. The IC50 values for these compounds ranged from 2.90 to 17.30 µM, indicating their effectiveness in inhibiting cancer cell proliferation. The incorporation of hydroxylated glycosides into the quinazolinone core significantly enhanced cytotoxicity, suggesting that structural modifications can lead to improved therapeutic efficacy .

Antiviral Applications

The compound has also been explored as a nonpeptidic inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.

Inhibitory Activity Against SARS-CoV-2

A series of quinazolin-4-one derivatives were identified as effective inhibitors of SARS-CoV-2 Mpro, with one compound (C7) showing an IC50 value of 0.085 µM, significantly outperforming the natural compound baicalein . The structural optimization of these derivatives has led to improved pharmacokinetic properties, making them suitable candidates for further development in antiviral therapies .

Dual Inhibition Mechanisms

Another notable application of this compound is its role as a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).

Design and Synthesis

Researchers designed a series of hydroxamic acid derivatives based on the quinazolinone scaffold that act as dual PI3K/HDAC inhibitors. These compounds were synthesized using rational drug design strategies and showed promising selectivity and potency against their targets . Such dual inhibitors are essential for targeting multiple pathways involved in cancer cell survival and proliferation.

Synthesis and Scalability

The synthesis of this compound can be achieved through various methods, including electrochemical synthesis, which offers a sustainable approach to producing this compound.

Electrosynthesis

Recent advancements in cathodic synthesis have enabled the scalable production of hydroxylated quinazolinones from nitro starting materials with high yields (up to 92%). This method is characterized by mild reaction conditions and the use of environmentally friendly materials . Such techniques not only enhance the availability of quinazolinone derivatives but also support sustainable practices in pharmaceutical chemistry.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of compound “7-hydroxy-1H-quinazolin-4-one” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- Compound A

- Compound B

- Compound C

These similar compounds share certain structural features with compound “7-hydroxy-1H-quinazolin-4-one” but may differ in their chemical reactivity and applications.

Propriétés

IUPAC Name |

7-hydroxy-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXOACZDUZRDQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)NC=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.